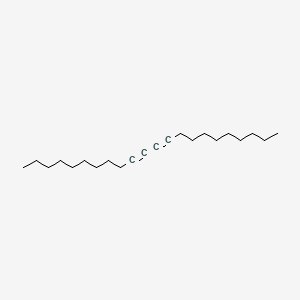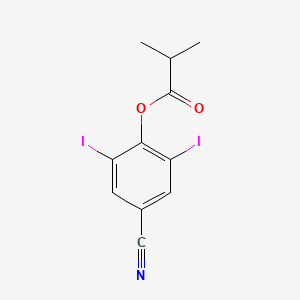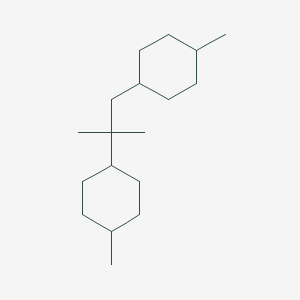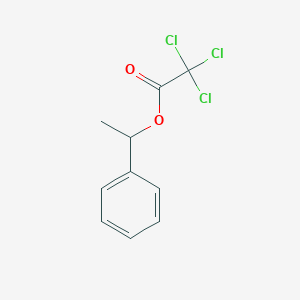
1-Phenylethyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethyl trichloroacetate is an organic compound that belongs to the class of esters It is derived from trichloroacetic acid and 1-phenylethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylethyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and 1-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylethyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and 1-phenylethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield 1-phenylethanol and trichloroethanol.
Substitution: Nucleophilic substitution reactions can occur, where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Trichloroacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and trichloroethanol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenylethyl trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenylethyl trichloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing trichloroacetic acid and 1-phenylethanol, which can interact with cellular components. The trichloroacetate moiety can also participate in nucleophilic substitution reactions, affecting biochemical pathways.
Similar Compounds:
Trichloroacetic Acid: A strong acid used in various chemical reactions and industrial applications.
1-Phenylethanol: An alcohol used as a solvent and intermediate in organic synthesis.
Trichloroacetates: A class of compounds derived from trichloroacetic acid with various applications.
Uniqueness: this compound is unique due to its combination of the trichloroacetate group and the phenylethyl moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Propiedades
| 108769-98-8 | |
Fórmula molecular |
C10H9Cl3O2 |
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
1-phenylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O2/c1-7(8-5-3-2-4-6-8)15-9(14)10(11,12)13/h2-7H,1H3 |
Clave InChI |
DPBVNCFIRKRCIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



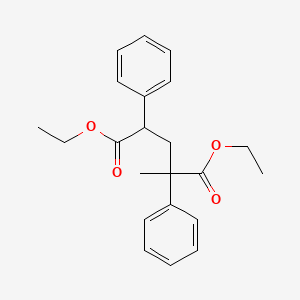
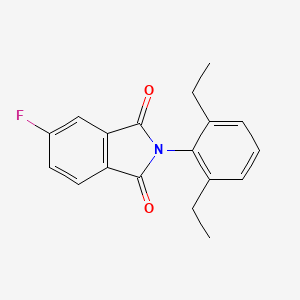
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
